
N-(3-Aminophenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminophenyl)-3-phenylpropanamide is a compound that can be associated with various chemical research areas, including the synthesis of enantiopure derivatives, chemoselective reactions, and the development of compounds with potential biological activities. Although the provided papers do not directly discuss N-(3-Aminophenyl)-3-phenylpropanamide, they offer insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the use of specific reagents to protect and activate carboxylic acids, as seen in the one-pot synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives . Similarly, the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines from N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide demonstrates the chemoselectivity achievable with multifunctional starting materials . These methodologies could potentially be adapted for the synthesis of N-(3-Aminophenyl)-3-phenylpropanamide.
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and reactivity. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide provides insights into the spatial arrangement of functional groups and potential intermolecular interactions . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide reveals the presence of intramolecular hydrogen bonding, which could influence the stability and reactivity of the molecule . These structural analyses are essential for predicting the behavior of N-(3-Aminophenyl)-3-phenylpropanamide in various environments.
Chemical Reactions Analysis
The reactivity of compounds similar to N-(3-Aminophenyl)-3-phenylpropanamide can be inferred from their behavior in chemical reactions. For example, the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles result in the formation of chiral hexahydro-4-pyrimidinones and oxazolidines . Understanding such reactivity patterns can help predict how N-(3-Aminophenyl)-3-phenylpropanamide might react under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. Aromatic polyamides and polyimides based on related compounds exhibit high thermal stability and solubility in polar solvents, which are important characteristics for materials science applications . The solubility and thermal behavior of N-(3-Aminophenyl)-3-phenylpropanamide could be anticipated by examining the properties of structurally similar compounds.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar to N-(3-Aminophenyl)-3-phenylpropanamide, has been discovered as an orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, demonstrating promise as an anticancer drug (Zhou et al., 2008).
Computational Peptidology
A study utilizing conceptual density functional theory focused on the chemical reactivity of peptides related to N-(3-Aminophenyl)-3-phenylpropanamide. It calculated molecular properties and structures for a group of antifungal tripeptides, predicting their reactivity descriptors and bioactivity scores. This research aids in the drug design process, especially for antifungal applications (Flores-Holguín et al., 2019).
Anticancer Agents
Functionalized amino acid derivatives, including those related to N-(3-Aminophenyl)-3-phenylpropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain compounds demonstrated promising cytotoxicity in ovarian and oral cancers, highlighting their potential in designing new anticancer agents (Kumar et al., 2009).
Antioxidant Activity
The electrochemical oxidation of amino-substituted benzamides, which include compounds structurally similar to N-(3-Aminophenyl)-3-phenylpropanamide, has been studied for their capacity to act as antioxidants. These compounds demonstrate powerful antioxidant activity by scavenging free radicals, providing insights into their potential therapeutic applications (Jovanović et al., 2020).
Biosynthesis and Regulation of Phenylpropanoids
Research on phenylpropanoids, a class of plant secondary metabolites to which N-(3-Aminophenyl)-3-phenylpropanamide is related, has shed light on their vital roles in plant development and human health. These compounds serve as essential components of cell walls and protectants against environmental stress, with diverse biological activities beneficial to health (Deng & Lu, 2017).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIXXESZUFTZMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588476 |
Source


|
| Record name | N-(3-Aminophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-3-phenylpropanamide | |
CAS RN |
754162-13-5 |
Source


|
| Record name | N-(3-Aminophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

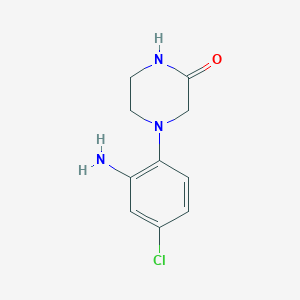
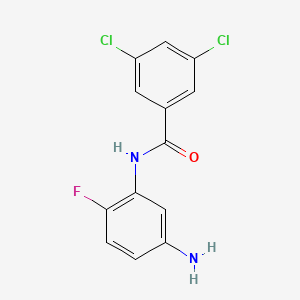
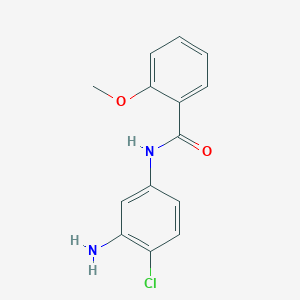
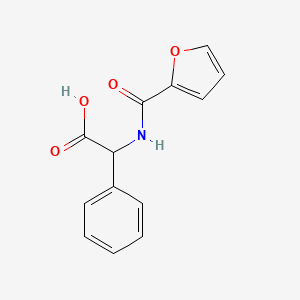
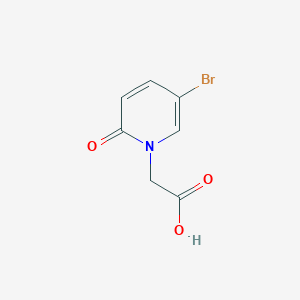
![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)


![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)




